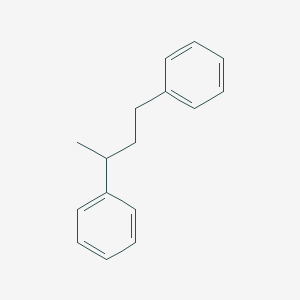

1,3-二苯基丁烷

描述

1,3-Diphenylbutane, also known as 1,3-Diphenylbutane, is a useful research compound. Its molecular formula is C16H18 and its molecular weight is 210.31 g/mol. The purity is usually > 95%.

The exact mass of the compound 1,3-Diphenylbutane is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Acyclic - Alkanes - Butanes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1,3-Diphenylbutane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Diphenylbutane including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

医药:抗结核活性

1,3-二苯基丁烷衍生物已被探索用于治疗结核病 (TB)。 一项研究表明,某些衍生物对结核分枝杆菌表现出显著的最小抑菌浓度,表明开发新型抗结核药物的可能性 .

材料科学:超交联聚合物

在材料科学中,1,3-二苯基丁烷是制造超交联聚合物 (HCP) 的潜在单体。 这些聚合物以其高表面积而闻名,由于其多孔性质,可用于气体储存、碳捕获和催化剂 .

环境科学:微生物降解

研究表明,结构类似于 1,3-二苯基丁烷的化合物 的微生物降解在环境修复中可能非常重要。 此过程涉及将复杂分子分解成更简单的形式,这对生物修复策略至关重要 .

能源生产:多孔聚合物应用

1,3-二苯基丁烷相关的结构用于合成多孔聚合物,这些聚合物在气体储存和碳捕获等能源领域具有应用价值。 这些聚合物可以帮助开发更高效的能源生产和储存系统 .

农业:纳米技术

虽然 1,3-二苯基丁烷在农业中的直接应用尚未得到充分证明,但其结构类似物和衍生物可用于合成纳米材料。 这些纳米材料可以增强营养物质和农药的输送,从而促进更可持续的农业实践 .

食品工业:用于食品质量的纳米材料

纳米技术,其中 1,3-二苯基丁烷可以作为前体,在提高食品质量和安全性方面发挥作用。 纳米乳液和纳米胶囊可用于输送香料、营养物质和抗菌剂,从而增强食品保鲜和营养价值 .

制药:药物合成

1,3-二苯基丁烷的化学性质使其成为合成各种药物的宝贵化合物。 其衍生物可用于创造具有抗炎和镇痛特性的化合物,从而扩展药物化学的范围 .

化学合成:聚合物前体

1,3-二苯基丁烷参与复杂化学结构的合成,作为各种聚合反应的前体。 此应用对于开发具有特定性能的新材料以用于工业用途至关重要 .

作用机制

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 1,3-Diphenylbutane is currently unknown . Factors such as temperature, pH, and the presence of other compounds could potentially affect the action of 1,3-Diphenylbutane, but more research is needed to confirm these effects.

属性

IUPAC Name |

4-phenylbutan-2-ylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18/c1-14(16-10-6-3-7-11-16)12-13-15-8-4-2-5-9-15/h2-11,14H,12-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDINXYLAVFUHSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1=CC=CC=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00862685 | |

| Record name | 1,1'-(1-Methyl-1,3-propanediyl)bis-benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00862685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1520-44-1, 17293-53-7, 17293-55-9 | |

| Record name | 1,1′-(1-Methyl-1,3-propanediyl)bis[benzene] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1520-44-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Diphenylbutane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001520441 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butane, 1,3-diphenyl-, (+) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017293537 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butane, 1,3-diphenyl-, (-) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017293559 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1,1'-(1-methyl-1,3-propanediyl)bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,1'-(1-Methyl-1,3-propanediyl)bis-benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00862685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1-methylpropane-1,3-diyl)dibenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.715 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

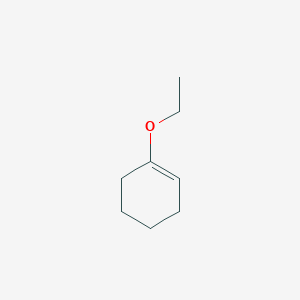

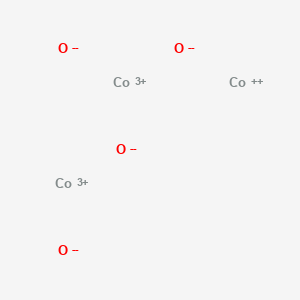

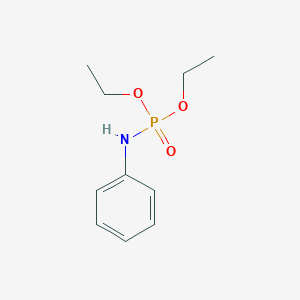

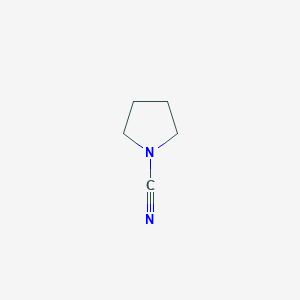

Feasible Synthetic Routes

Q1: What are the microbial degradation pathways of 1,3-Diphenylbutane?

A1: Research indicates that common soil microorganisms like Bacillus, Pseudomonas, Micrococcus, and Nocardia can degrade 1,3-Diphenylbutane. The process involves an initial attack by a monooxygenase enzyme, converting it to 2-phenyl-4-hydroxyphenylbutane. [] Further oxidation and benzene ring fission lead to 4-phenylvaleric acid and a 5-carbon fragment through the meta-fission pathway. [] Subsequent beta-oxidation of the side chain, methyl-oxidation, and decarboxylation likely produce phenylacetic acid. []

Q2: How does 1,3-Diphenylbutane interact with crosslinked polystyrene?

A2: Studies show that 1,3-Diphenylbutane acts as a swelling agent for styrene-divinylbenzene copolymers (crosslinked polystyrene). [] The interaction is influenced by factors like differences in molar volumes, combinatorial entropy, and interaction parameters. [] Notably, the presence of 1,3-Diphenylbutane in a binary mixture with ethylbenzene increases the swelling degree of the polymer, although to a lesser extent than predicted by the Flory-Huggins theory. []

Q3: Can 1,3-Diphenylbutane form molecular complexes with polymers?

A3: Yes, research indicates that 1,3-Diphenylbutane forms a highly stable molecular complex specifically with syndiotactic polystyrene (s-PS), unlike its isomer 1,4-diphenylbutane. [] This complex exhibits an intercalate structure with a 4:1 ratio of s-PS monomer units to 1,3-Diphenylbutane. [] The 1,3-Diphenylbutane molecule within the complex adopts a conformation with an anti C2-C3 bond. []

Q4: How is 1,3-Diphenylbutane formed during ethylbenzene radiolysis?

A4: 1,3-Diphenylbutane is a minor product formed during the radiolysis of ethylbenzene, with a yield (G value) of 0.0002. [] This suggests that its formation is a relatively infrequent event in the complex cascade of reactions induced by radiation. []

Q5: What is the molecular formula and weight of 1,3-Diphenylbutane?

A5: The molecular formula of 1,3-Diphenylbutane is C16H18. Its molecular weight is 210.30 g/mol.

Q6: How does the structure of 1,3-Diphenylbutane relate to its properties?

A7: The two phenyl groups in 1,3-Diphenylbutane influence its interactions with other molecules. For example, they contribute to its ability to form molecular complexes with certain polymers like syndiotactic polystyrene. [] Additionally, the relative positions of the phenyl groups on the butane chain can affect its physical properties, such as melting point and boiling point.

Q7: What analytical methods are used to study 1,3-Diphenylbutane?

A8: Various techniques are employed to analyze 1,3-Diphenylbutane, including gas chromatography, mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy, and X-ray diffraction. [, ] These methods allow researchers to identify, quantify, and characterize the compound in different matrices.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。